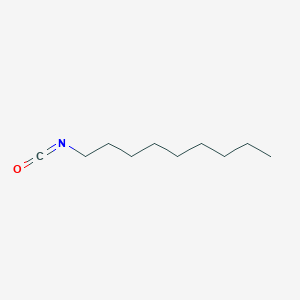

Nonyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGUAUVHTOCKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460809 | |

| Record name | Nonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4184-73-0 | |

| Record name | Nonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nonyl isocyanate chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Nonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₁₀H₁₉NO) is a linear aliphatic monoisocyanate that serves as a versatile intermediate in organic synthesis.[1] Its high reactivity, stemming from the electrophilic nature of the isocyanate group, allows for a wide range of chemical transformations.[2] This document provides a comprehensive overview of the chemical properties, reactivity, and safe handling protocols for this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

This compound is a valuable reagent for introducing a nonyl carbamoyl functionality into molecules. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-isocyanatononane | PubChem[1] |

| Molecular Formula | C₁₀H₁₉NO | PubChem[1] |

| Molecular Weight | 169.26 g/mol | PubChem[1] |

| Monoisotopic Mass | 169.146664230 Da | PubChem[1] |

| CAS Number | 4184-73-0 | PubChem[1] |

| SMILES | CCCCCCCCCN=C=O | PubChem[1] |

| Physical Form | Waxy Solid (General for similar isocyanates) | 3M SDS[3] |

Reactivity and Reaction Mechanisms

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles.[2] This reactivity is the cornerstone of its utility in chemical synthesis.[2][4]

Reactions with Nucleophiles

Isocyanates are reactive towards compounds containing active hydrogen atoms, including alcohols, amines, and water.[4][5] The general mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate group.[2]

-

With Alcohols: this compound reacts with alcohols to form stable urethane (carbamate) linkages. This reaction is fundamental in the synthesis of polyurethanes when diisocyanates are reacted with polyols.[4]

-

Reaction: R-NCO + R'-OH → R-NH-CO-OR'

-

-

With Amines: The reaction with primary or secondary amines is typically very rapid and yields substituted ureas.[4] The reaction with a primary amine is generally faster than with an alcohol.[6][7]

-

Reaction: R-NCO + R'₂NH → R-NH-CO-NR'₂

-

-

With Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide gas.[4][5] This reaction can be a nuisance in coating applications, as the CO₂ generated can cause bubbling.[6] The newly formed amine can then react with another isocyanate molecule to form a urea.

-

Reaction: R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂

-

Self-Reactivity and Polymerization

Under certain conditions, such as in the presence of specific catalysts or at elevated temperatures, aliphatic isocyanates can react with themselves. They can trimerize to form highly stable, six-membered isocyanurate rings.[4]

Incompatible Materials

Isocyanates are incompatible with a wide range of substances. Exothermic and potentially vigorous reactions can occur with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides.[5] Acids and bases can initiate polymerization reactions.[5]

Caption: Reaction of this compound with an Alcohol.

Synthesis Methodologies

While this compound is commercially available, understanding its synthesis is crucial for research applications. Isocyanates are generally synthesized via several key industrial and laboratory methods.

Phosgenation of Primary Amines (Industrial Method)

The most common industrial route to isocyanates involves the reaction of a primary amine with phosgene (COCl₂).[4]

-

Protocol: This reaction proceeds through a carbamoyl chloride intermediate. Due to the extreme toxicity of phosgene, this method requires specialized equipment and stringent safety precautions.[4]

-

Nonylamine (C₉H₁₉NH₂) is treated with phosgene.

-

The reaction produces this compound and two equivalents of hydrogen chloride (HCl).

-

Reaction: C₉H₁₉NH₂ + COCl₂ → C₉H₁₉NCO + 2 HCl

-

Non-Phosgene Rearrangement Reactions (Laboratory Methods)

Safer, non-phosgene routes are often preferred for laboratory-scale synthesis.[2] These methods typically involve the rearrangement of an intermediate.

-

Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an acyl azide. The acyl azide rearranges to form the isocyanate with the loss of nitrogen gas.[2][8] This reaction is known for its tolerance of a wide variety of functional groups.[2]

-

Protocol:

-

A carboxylic acid is converted to an acyl chloride.

-

The acyl chloride is reacted with sodium azide to form the acyl azide.

-

The acyl azide is carefully heated or irradiated to induce rearrangement to the isocyanate.

-

-

-

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[2]

-

Lossen Rearrangement: This involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[2][8]

Safety and Handling

This compound is a hazardous chemical and requires strict adherence to safety protocols. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin irritation and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][9]

Hazard Classifications

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful[1]

-

Skin Corrosion/Irritation: Causes skin irritation[1]

-

Eye Damage/Irritation: Causes serious eye irritation[1]

-

Respiratory Sensitization: May cause allergy or asthma symptoms[1][9]

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: A lab coat or protective clothing is required to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[3]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly water and amines.[3] Keep containers tightly closed to prevent moisture contamination, which can lead to a buildup of pressure from CO₂ evolution.[3]

-

Spill and Disposal: In case of a spill, contain the material and clean up using an absorbent material. Dispose of waste in accordance with local, state, and federal regulations.[10]

Caption: Safe Handling Workflow for this compound.

References

- 1. This compound | C10H19NO | CID 11275250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-2-Nonyl isocyanate | 745783-85-1 | Benchchem [benchchem.com]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pcimag.com [pcimag.com]

- 7. researchgate.net [researchgate.net]

- 8. Isocyanate synthesis by substitution [organic-chemistry.org]

- 9. gaco.com [gaco.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis Routes and Mechanisms of Nonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for nonyl isocyanate, a valuable chemical intermediate. The document details the core reaction mechanisms, offers representative experimental protocols, and presents quantitative data for each major pathway. The synthesis routes covered include the industrial standard phosgenation method as well as phosgene-free alternatives such as the Curtius, Hofmann, and Lossen rearrangements.

Phosgenation of Nonylamine

The reaction of primary amines with phosgene is the most established and widely used industrial method for producing isocyanates. This method is typically performed in a two-step "cold/hot" phosgenation process to mitigate side reactions and improve yield.

Mechanism

The phosgenation process begins with the reaction of the primary amine with phosgene to form an N-carbamoyl chloride intermediate. To prevent the formation of urea byproducts from the reaction of the starting amine with the isocyanate product, this step is conducted at low temperatures (0–70°C), often referred to as "cold phosgenation". The resulting carbamoyl chloride, along with any amine hydrochloride formed, is then heated in the presence of excess phosgene ("hot phosgenation" at 80-200°C) to yield the final isocyanate and hydrogen chloride.

Experimental Protocol (General Procedure for Aliphatic Amines)

-

Cold Phosgenation: A solution of nonylamine in an inert solvent (e.g., o-dichlorobenzene, toluene) is prepared in a reactor. This solution is then added to a solution of excess phosgene in the same solvent, while maintaining the temperature below 70°C. Alternatively, gaseous phosgene is introduced into the amine solution. This results in a slurry containing the carbamoyl chloride and amine hydrochloride.

-

Hot Phosgenation: The slurry from the first step is transferred to a second reactor where the temperature is gradually raised to between 120°C and 150°C.[1] Additional phosgene is introduced over several hours to complete the conversion to the isocyanate.

-

Purification: After the reaction is complete, the mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and byproduct HCl. The this compound is then isolated from the solvent and any high-boiling impurities by fractional distillation under reduced pressure.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Nonylamine | [2] |

| Reagent | Phosgene (COCl₂) | [2] |

| Reaction Stages | 1. Cold Phosgenation (0-70°C)2. Hot Phosgenation (120-150°C) | [1][2] |

| Typical Yield | 85 - 95% | |

| Purity | >99% achievable | [1] |

| Key Byproducts | N,N'-dinonylurea, HCl |

Curtius Rearrangement

The Curtius rearrangement is a versatile and common laboratory-scale method for converting carboxylic acids into isocyanates.[3] This phosgene-free route involves the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas.[4]

Mechanism

The reaction begins with the conversion of a carboxylic acid derivative, typically an acyl chloride (like nonanoyl chloride), into an acyl azide. This is achieved by reaction with an azide salt, such as sodium azide. The acyl azide is then heated in an inert solvent (e.g., benzene, toluene). Recent research indicates the thermal decomposition is a concerted process where the nonyl group migrates to the nitrogen atom as nitrogen gas is eliminated, directly forming this compound with retention of configuration.[4]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN110114339B - Process for preparing aliphatic isocyanates - Google Patents [patents.google.com]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

Spectral Analysis of Nonyl Isocyanate: A Technical Guide

Introduction

Nonyl isocyanate (C₁₀H₁₉NO) is a linear aliphatic isocyanate with a nine-carbon alkyl chain. As a reactive chemical intermediate, it is of interest to researchers and professionals in drug development and polymer chemistry. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and for monitoring its reactions. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data, information from analogous compounds, and general principles of spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Predicted Mass Spectrum Data for this compound

| m/z | Proposed Fragment | Comments |

| 169 | [M]⁺ | Molecular ion |

| 140 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

| 126 | [M-C₃H₇]⁺ | Loss of a propyl radical |

| 112 | [M-C₄H₉]⁺ | Loss of a butyl radical |

| 99 | [C₅H₉NCO]⁺ | Likely base peak, resulting from McLafferty rearrangement.[1] |

| 84 | [C₅H₁₀N]⁺ | Further fragmentation |

| 70 | [C₄H₈N]⁺ | Further fragmentation |

| 56 | [C₃H₆N]⁺ | Further fragmentation |

General Experimental Protocol for Mass Spectrometry

A mass spectrum of this compound can be obtained using a mass spectrometer, typically coupled with a gas chromatography (GC-MS) or a direct insertion probe.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2955 | C-H (alkane) | Strong |

| ~2925 | C-H (alkane) | Strong |

| ~2855 | C-H (alkane) | Strong |

| ~2270 | N=C=O (isocyanate) | Very Strong, Sharp |

| ~1465 | C-H (alkane) | Medium |

| ~1375 | C-H (alkane) | Medium |

The most characteristic feature in the IR spectrum of this compound is the very strong and sharp absorption band around 2270 cm⁻¹ due to the asymmetric stretching vibration of the isocyanate (N=C=O) group.[2][3] The spectrum will also display strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1370 cm⁻¹ region, characteristic of the long alkyl chain.

General Experimental Protocol for Infrared (IR) Spectroscopy

An IR spectrum of liquid this compound can be readily obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a solvent that does not have interfering absorptions in the regions of interest (e.g., carbon tetrachloride) can be used in a liquid cell.

-

Analysis: The prepared sample is placed in the IR beam of the spectrometer. The instrument records the interferogram, and a Fourier transform is applied to obtain the infrared spectrum (transmittance or absorbance versus wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms in a molecule. The following are predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.30 | t | 2H | -CH₂-NCO |

| ~1.60 | p | 2H | -CH₂-CH₂-NCO |

| ~1.30 | m | 12H | -(CH₂)₆- |

| ~0.88 | t | 3H | -CH₃ |

Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~128.5 | -N=C=O |

| ~43.5 | -CH₂-NCO |

| ~31.8 | -CH₂- |

| ~30.5 | -CH₂- |

| ~29.4 | -CH₂- |

| ~29.2 | -CH₂- |

| ~26.7 | -CH₂- |

| ~22.6 | -CH₂- |

| ~14.1 | -CH₃ |

General Experimental Protocol for NMR Spectroscopy

NMR spectra are acquired using a high-field NMR spectrometer.

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve sensitivity.

-

Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. Phasing and baseline correction are then applied to obtain the final spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Nonyl Isocyanate: A Technical Guide for Researchers

CAS Number: 4184-73-0[1][2][3]

This technical guide provides comprehensive safety information, handling protocols, and essential data for nonyl isocyanate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 1-isocyanatononane, is a chemical intermediate with the molecular formula C10H19NO.[2][3] It is recognized for its high reactivity, which necessitates stringent safety and handling protocols.

| Property | Value | Source |

| CAS Number | 4184-73-0 | [1][2][3] |

| Molecular Formula | C10H19NO | [2][3] |

| Molecular Weight | 169.26 g/mol | [2][3] |

| Synonyms | 1-isocyanatononane | [2][3] |

Safety Data and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize the key safety information derived from globally harmonized system (GHS) classifications and safety data sheets (SDS).

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 1 to 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2/2A |

| Respiratory Sensitization | Category 1 |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

| Aquatic Hazard (Short-term) | Category 3 |

| Aquatic Hazard (Long-term) | Category 2 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[3] |

| H312 | Harmful in contact with skin.[3] | |

| H315 | Causes skin irritation.[3] | |

| H317 | May cause an allergic skin reaction. | |

| H319 | Causes serious eye irritation.[3] | |

| H330/H332 | Fatal or harmful if inhaled.[3] | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P260 | Do not breathe mist or vapors. |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Safe Handling

Given the hazardous nature of isocyanates, adherence to strict experimental protocols is paramount. The following sections outline essential procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram illustrates the logical relationship between the hazards of this compound and the required personal protective equipment.

Caption: Hazard to PPE Correlation Diagram.

Handling and Storage Protocol

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Inert Atmosphere: Isocyanates are moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction.

-

Container: Keep the container tightly closed in a dry and cool place.[4] Containers that have been opened must be carefully resealed and kept upright.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases, as these can trigger vigorous and exothermic reactions.

-

Temperature: Avoid heating, as it increases vaporization and the risk of inhalation exposure.[5]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

-

Evacuation and Ventilation: Evacuate and ventilate the spill area immediately.

-

Containment: Dike the spill to prevent it from entering water systems.

-

Absorption: For minor spills, absorb the material with a dry, inert absorbent such as sawdust or a commercial sorbent.

-

Neutralization: Prepare a decontamination solution to neutralize the absorbed isocyanate. Two common formulations are:

-

Formula 1: 5-10% sodium carbonate, 0.2% liquid detergent, and the remainder water.

-

Formula 2: 3-8% concentrated ammonia solution, 0.2% liquid detergent, and the remainder water. (Note: This requires excellent ventilation due to ammonia vapors).

-

-

Collection: Shovel the neutralized mixture into open-top containers. Do not seal these containers , as the reaction with moisture can produce carbon dioxide gas, leading to a pressure buildup and potential rupture.[6]

Waste Disposal Protocol

-

Labeling: All waste containing this compound must be labeled as hazardous.

-

Neutralization: Before disposal, excess this compound should be reacted (quenched) in a controlled manner. A common method is the slow addition of the isocyanate to a stirred solution of a polyol or an alcohol (e.g., isopropanol) in an inert solvent. The reaction should be performed in a fume hood, and the temperature should be monitored.

-

Licensed Disposal: Dispose of the neutralized waste, contaminated absorbents, and empty containers through a licensed hazardous waste disposal contractor.[6] Adhere to all federal, state, and local regulations.[6]

First Aid Measures

The following workflow outlines the immediate first aid steps to be taken in case of exposure to this compound.

Caption: First Aid Workflow for this compound Exposure.

This guide is intended to provide essential technical and safety information. Researchers must always consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 2. 4184-73-0 CAS Manufactory [m.chemicalbook.com]

- 3. This compound | C10H19NO | CID 11275250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. multimedia.3m.com [multimedia.3m.com]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. fsi.co [fsi.co]

Solubility of Nonyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl isocyanate (C₁₀H₁₉NO) is a linear alkyl isocyanate that serves as a versatile intermediate in organic synthesis.[1][2] Its utility in the development of novel pharmaceuticals and functional materials is significant, owing to the high reactivity of the isocyanate group (-N=C=O) towards a variety of nucleophiles.[3] This reactivity allows for the formation of ureas, urethanes, and other derivatives, making it a key building block in many applications. Understanding the solubility of this compound in various organic solvents is paramount for reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its determination, and a logical framework for solvent selection.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO | [1][2] |

| Molecular Weight | 169.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[4] |

| Odor | Pungent | Inferred from similar compounds[4][5] |

Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Reactivity Considerations |

| Hydrocarbons | Toluene, Hexane, Cyclohexane | Soluble | Generally inert under anhydrous conditions. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Generally inert under anhydrous conditions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Generally inert under anhydrous conditions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | May undergo slow reaction over time, especially in the presence of catalysts or impurities. |

| Esters | Ethyl acetate | Soluble | Generally inert under anhydrous conditions. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble | Can react with residual water or amines in the solvent. |

| Alcohols | Ethanol, Methanol | Soluble (but reactive) | Reacts to form urethanes.[3] |

| Water | Insoluble | Reacts to form an unstable carbamic acid, which decomposes to nonylamine and carbon dioxide.[3] |

Experimental Protocols

Determination of Qualitative Solubility

A straightforward method to determine the qualitative solubility of this compound in a specific solvent involves direct observation.

Materials:

-

This compound

-

Selected organic solvent (anhydrous grade)

-

Small, dry glass vials with caps

-

Vortex mixer or magnetic stirrer

Procedure:

-

To a dry glass vial, add a known volume (e.g., 1 mL) of the organic solvent.

-

Add a small, measured amount of this compound (e.g., 10 µL) to the solvent.

-

Cap the vial and vortex or stir the mixture at a controlled temperature (e.g., room temperature).

-

Visually inspect the solution for clarity. A clear, homogenous solution indicates solubility at that concentration.

-

If the isocyanate dissolves, incrementally add more this compound until saturation is reached (indicated by the presence of a separate phase or persistent cloudiness).

-

Record the observations as "soluble," "sparingly soluble," or "insoluble" at the tested concentrations.

Quantitative Determination of Isocyanate Content (Indirect Solubility Assessment)

While not a direct measure of solubility, the standard titration method for determining the percentage of NCO groups requires the sample to be fully dissolved in a solvent, thus confirming its utility as a solvent for reactions. A common method is the dibutylamine (DBA) back-titration.[6][7][8][9]

Principle: An excess of a standard solution of dibutylamine in a suitable solvent (e.g., toluene) is reacted with the isocyanate. The unreacted dibutylamine is then back-titrated with a standardized solution of hydrochloric acid.

Workflow for Isocyanate Content Titration:

Figure 1. Experimental workflow for the determination of isocyanate content.

Solvent Selection for Reactions with this compound

The choice of solvent is critical for the successful application of this compound in synthesis. The following decision tree provides a logical pathway for selecting an appropriate solvent.

References

- 1. This compound | C10H19NO | CID 11275250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H19NO) [pubchemlite.lcsb.uni.lu]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. Propyl isocyanate | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. xylem.com [xylem.com]

- 7. researchgate.net [researchgate.net]

- 8. hiranuma.com [hiranuma.com]

- 9. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]

Thermal Stability and Decomposition of Nonyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl isocyanate (C₉H₁₉NCO) is a linear alkyl isocyanate that finds application as a reagent and intermediate in organic synthesis, including in the development of novel pharmaceuticals and functionalized materials. Its reactivity is centered on the highly electrophilic isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and water. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safe handling, storage, and processing, as well as for controlling reaction conditions and predicting potential degradation pathways that could impact product purity and safety.

This technical guide provides a comprehensive overview of the available information on the thermal stability and decomposition of this compound and related long-chain alkyl isocyanates. Due to a lack of specific experimental data for this compound in the public domain, this guide draws upon general knowledge of isocyanate chemistry, data from safety data sheets, and findings from studies on homologous alkyl isocyanates to provide a predictive assessment.

Thermal Stability and Decomposition Overview

Isocyanates are known to be thermally labile, and their decomposition can be initiated by heat, moisture, and incompatible materials.[1] The thermal degradation of isocyanates can proceed through various complex pathways, leading to the formation of a range of gaseous and solid products.

Upon heating, isocyanates can undergo dimerization to form uretidinediones or trimerization to yield more thermally stable isocyanurates.[2] At elevated temperatures, the decomposition of the isocyanate functional group itself occurs, often leading to the release of toxic and hazardous gases.[3][4]

General Decomposition Products

Safety data for various isocyanates consistently report the evolution of hazardous gases upon thermal decomposition, particularly under fire conditions.[3][4] These products typically include:

-

Carbon Monoxide (CO): A toxic and flammable gas resulting from incomplete combustion.

-

Carbon Dioxide (CO₂): A product of complete combustion and also a byproduct of the reaction of isocyanates with water.[5]

-

Oxides of Nitrogen (NOₓ): A group of highly reactive and toxic gases.[3]

-

Hydrogen Cyanide (HCN): An extremely toxic gas.

-

Isocyanate Vapors: Unreacted monomer can be volatile and hazardous.[4]

Quantitative Decomposition Data

The following table summarizes the expected thermal decomposition characteristics based on general isocyanate behavior and data for related compounds.

| Parameter | Expected Range/Value for this compound | Source/Justification |

| Decomposition Onset Temperature (TGA) | 150 - 250 °C | General range for aliphatic isocyanates. The exact temperature is dependent on the heating rate and atmosphere. |

| Major Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Oxides of Nitrogen (NOₓ), Hydrogen Cyanide (HCN), Nonene, Amines | Based on safety data for octyl isocyanate and general isocyanate pyrolysis data.[3][8] |

| Reaction with Water | Exothermic reaction producing nonyl amine and carbon dioxide. | General reaction of isocyanates with water.[5] |

Experimental Protocols

While specific experimental protocols for the thermal analysis of this compound are not published, standard methodologies for characterizing the thermal stability of liquid organic compounds are applicable.

Thermogravimetric Analysis (TGA)

TGA is used to determine the temperature at which a substance loses mass due to decomposition.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal decomposition, and also under an oxidative atmosphere (e.g., air) to simulate combustion conditions. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass loss as a function of temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass are determined.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect exothermic decomposition events.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen).

-

Heating Rate: A constant heating rate, usually between 5-20 °C/min, is applied.

-

Temperature Range: The temperature is scanned over a range that encompasses the expected decomposition of the material.

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Exothermic peaks indicate decomposition events, and the onset temperature and enthalpy of decomposition can be calculated.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound is applied to a sample holder (e.g., a platinum filament or a quartz tube).

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 500 °C, 800 °C) in an inert atmosphere.

-

GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries.

-

Visualization of Decomposition and Experimental Workflow

Logical Relationship of Thermal Decomposition Products

Experimental Workflow for Thermal Analysis

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be built upon the well-established chemistry of isocyanates and data from homologous compounds. It is anticipated that this compound will exhibit thermal instability at elevated temperatures, leading to the formation of hazardous gaseous products. For any application involving the heating of this compound, it is imperative that appropriate safety precautions are taken, including the use of adequate ventilation and personal protective equipment. Further experimental investigation using techniques such as TGA, DSC, and Py-GC-MS is highly recommended to precisely determine the thermal decomposition profile of this compound to ensure its safe and effective use in research and development.

References

- 1. Octyl isocyanate - Safety Data Sheet [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Octyl isocyanate(3158-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. solutions.covestro.com [solutions.covestro.com]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Hydrolysis of Nonyl Isocyanate: A Technical Guide to Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction kinetics governing the hydrolysis of nonyl isocyanate. Due to the limited availability of specific kinetic data for this compound in published literature, this paper establishes a framework based on the well-understood principles of aliphatic isocyanate chemistry. The guide presents a comprehensive overview of the reaction mechanism, factors influencing reaction rates, and detailed, adaptable experimental protocols for kinetic analysis. Furthermore, illustrative kinetic data for the uncatalyzed hydrolysis of this compound is provided to serve as a practical example for researchers in the field.

Introduction to this compound Hydrolysis

This compound, a long-chain aliphatic isocyanate, is a reactive chemical intermediate of interest in various fields, including the synthesis of novel polymers and pharmaceutical compounds. Its reaction with water, or hydrolysis, is a critical consideration in its handling, storage, and application, as it dictates the stability of the compound and the formation of potential byproducts. The hydrolysis of an isocyanate proceeds through a multi-step mechanism, ultimately yielding a primary amine and carbon dioxide, with the subsequent potential for urea formation. Understanding the kinetics of this process is paramount for controlling reaction outcomes and ensuring product purity.

The overall reaction scheme for the hydrolysis of this compound can be summarized as follows:

-

Formation of Carbamic Acid: The initial step involves the nucleophilic attack of water on the electrophilic carbon of the isocyanate group, forming an unstable carbamic acid intermediate.[1][2]

-

Decomposition: The carbamic acid rapidly decomposes to yield nonylamine and carbon dioxide.[2]

-

Urea Formation: The newly formed nonylamine can then react with another molecule of this compound to produce 1,3-dinonylurea.

Alkyl isocyanates, such as this compound, generally exhibit slower hydrolysis rates compared to their aryl isocyanate counterparts.[3] This difference in reactivity is a key consideration in experimental design and process development.

Reaction Mechanism and Signaling Pathway

The hydrolysis of this compound follows a well-established pathway for aliphatic isocyanates. The key steps are outlined below and visualized in the following diagram.

Caption: Reaction pathway for the hydrolysis of this compound.

Factors Influencing Reaction Kinetics

Several factors can significantly impact the rate of this compound hydrolysis:

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

pH: The hydrolysis of isocyanates can be catalyzed by both acids and bases. The reaction is generally slowest in neutral conditions.

-

Solvent Polarity: The polarity of the solvent can influence the reaction rate.

-

Reactant Concentrations: The rate of hydrolysis is dependent on the concentrations of both this compound and water.

Illustrative Kinetic Data

The following tables present hypothetical yet realistic kinetic data for the uncatalyzed hydrolysis of this compound in a mixed solvent system (e.g., acetonitrile/water) at neutral pH. This data is intended to serve as a practical guide for researchers.

Table 1: Pseudo-First-Order Rate Constants for this compound Hydrolysis at Various Temperatures

| Temperature (°C) | Temperature (K) | Initial [this compound] (M) | [H₂O] (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |

| 25 | 298.15 | 0.01 | 5.0 | 1.5 x 10⁻⁴ |

| 35 | 308.15 | 0.01 | 5.0 | 3.2 x 10⁻⁴ |

| 45 | 318.15 | 0.01 | 5.0 | 6.5 x 10⁻⁴ |

Note: Pseudo-first-order conditions are achieved by maintaining a large excess of water.

Table 2: Arrhenius Parameters for the Uncatalyzed Hydrolysis of this compound

| Parameter | Value |

| Activation Energy (Ea) | 55.0 kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 10⁶ s⁻¹ |

This illustrative data suggests a moderate temperature dependence for the uncatalyzed hydrolysis of this compound.

Experimental Protocols for Kinetic Analysis

To determine the reaction kinetics of this compound hydrolysis, the following experimental protocols can be employed.

General Experimental Setup

A jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a sampling port is recommended. The temperature of the reactor should be controlled using a circulating water bath. All experiments should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

Kinetic Analysis via Titration

This method involves quenching the reaction at specific time points and determining the remaining isocyanate concentration by back-titration.

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile or toluene)

-

Deionized water

-

Standardized solution of di-n-butylamine in anhydrous solvent (e.g., 0.1 M)

-

Standardized solution of hydrochloric acid (e.g., 0.05 M)

-

Bromophenol blue indicator

Procedure:

-

Equilibrate the jacketed reactor containing the anhydrous solvent to the desired temperature.

-

Add a known volume of deionized water to the solvent and allow the temperature to re-equilibrate.

-

Initiate the reaction by adding a known amount of this compound to the solvent/water mixture with vigorous stirring. Start the timer immediately.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a flask containing a known excess of the standardized di-n-butylamine solution.

-

Allow the quenching reaction to proceed for a few minutes to ensure complete reaction of the remaining this compound.

-

Add a few drops of bromophenol blue indicator to the quenched solution.

-

Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the endpoint (color change from blue to yellow) is reached.

-

Calculate the concentration of unreacted this compound at each time point.

-

Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant (k').

Caption: Experimental workflow for kinetic analysis by titration.

Kinetic Analysis via Gas Chromatography (GC)

GC analysis can be used to monitor the disappearance of this compound over time. This method requires derivatization of the isocyanate to a more stable and less reactive compound suitable for GC analysis.

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile)

-

Deionized water

-

Derivatizing agent (e.g., excess di-n-butylamine)

-

Internal standard (e.g., a long-chain alkane like tetradecane)

-

GC instrument with a flame ionization detector (FID)

Procedure:

-

Prepare a series of calibration standards of the derivatized this compound (1,1-dibutyl-3-nonylurea) with a constant concentration of the internal standard.

-

Generate a calibration curve by plotting the peak area ratio of the derivative to the internal standard against the concentration of the derivative.

-

Set up the hydrolysis reaction as described in the general experimental setup.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the derivatizing agent and the internal standard.

-

Allow the derivatization reaction to go to completion.

-

Analyze the quenched samples by GC-FID.

-

Use the calibration curve to determine the concentration of this compound at each time point.

-

Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant (k').

Caption: Experimental workflow for kinetic analysis by GC.

Conclusion

References

- 1. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Nonyl Isocyanate versus Other Alkyl Isocyanates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, reactivity, and toxicological profiles of nonyl isocyanate and other relevant long-chain alkyl isocyanates, including octyl, decyl, and dodecyl isocyanate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter these compounds.

Physicochemical Properties

The physicochemical properties of alkyl isocyanates are crucial for understanding their behavior in various applications, from chemical synthesis to biological systems. The properties are largely influenced by the length of the alkyl chain.

| Property | This compound | Octyl Isocyanate | Decyl Isocyanate | Dodecyl Isocyanate |

| Molecular Formula | C₁₀H₁₉NO[1] | C₉H₁₇NO[2] | C₁₁H₂₁NO[3] | C₁₃H₂₅NO |

| Molecular Weight ( g/mol ) | 169.26[1] | 155.24[2] | 183.29[3] | 211.34 |

| Boiling Point (°C) | Not available | 200-204[4] | 85-89 | 157-161 (at 21 mmHg) |

| Density (g/mL at 25°C) | Not available | 0.88[4] | 0.880 | 0.877 |

| Refractive Index (n20/D) | Not available | 1.432[4] | 1.4360 | 1.441 |

| Water Solubility | Insoluble, reacts with water | Insoluble, reacts with water | Insoluble, reacts with water | Insoluble, reacts with water[5] |

Reactivity of Alkyl Isocyanates

The high reactivity of the isocyanate group (-N=C=O) is central to its utility in chemical synthesis and also a primary driver of its biological activity. Isocyanates are electrophiles that readily react with a variety of nucleophiles.

General Reactivity:

The reactivity of the isocyanate group is generally independent of the length of the alkyl chain in simple aliphatic isocyanates when reacting with alcohols.[6] However, the steric hindrance around the isocyanate group and the polarity of the solvent can influence reaction rates. Aromatic isocyanates are significantly more reactive than aliphatic isocyanates.[7]

Reaction with Nucleophiles:

-

Alcohols: The reaction of an isocyanate with an alcohol forms a urethane linkage. This is a fundamental reaction in polyurethane chemistry. The reaction can be catalyzed by tertiary amines and metal catalysts.[8][9]

-

Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7] This reaction is important in the formation of polyurethane foams, where the CO₂ acts as a blowing agent.[10] The hydrolysis of alkyl isocyanates is significantly slower than that of aryl isocyanates.[11]

-

Amines: The reaction with amines is typically much faster than with alcohols or water and results in the formation of a urea linkage.[7]

Toxicological Profile

Alkyl isocyanates are known to be hazardous substances, with the primary concerns being irritation, and skin and respiratory sensitization.[12]

Acute Toxicity

| Alkyl Isocyanate | Oral LD₅₀ (rat) | Dermal LD₅₀ (rabbit) | Inhalation LC₅₀ (rat) |

| This compound | Data not available | Data not available | Data not available |

| Octyl Isocyanate | Harmful if swallowed (GHS)[2] | Harmful in contact with skin (GHS)[13] | Harmful if inhaled (GHS)[13] |

| Decyl Isocyanate | Harmful if swallowed (GHS)[3] | Harmful in contact with skin (GHS)[3] | Harmful if inhaled (GHS)[3] |

| Dodecyl Isocyanate | Harmful if swallowed (GHS)[14] | Harmful in contact with skin (GHS)[14] | Harmful if inhaled (GHS)[14] |

GHS classifications are based on notifications to ECHA and data from safety data sheets.

Irritation and Sensitization

All the compared alkyl isocyanates are classified as skin and eye irritants and as respiratory and skin sensitizers.[2][3][12]

-

Skin Sensitization: May cause an allergic skin reaction.[3][12]

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][12]

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of isocyanate toxicity is through the reaction of the electrophilic isocyanate group with biological nucleophiles such as the amine and sulfhydryl groups of amino acids in proteins.

Sensitization Pathway

Isocyanate-induced sensitization is a complex immunological process. Skin exposure is now recognized as a significant route for inducing systemic sensitization, which can then lead to respiratory hypersensitivity (asthma) upon subsequent inhalation.[15] The proposed mechanism involves a T-helper 2 (Th2) cell-dominated immune response.

Caption: Isocyanate-induced sensitization pathway.

While the general pathway is understood, the specific initial intracellular signaling events (e.g., involvement of NF-κB, MAPK, or STAT3 pathways) triggered by long-chain alkyl isocyanates that lead to the activation of antigen-presenting cells and subsequent T-cell differentiation are areas of ongoing research.

Experimental Protocols

Determination of Isocyanate (NCO) Content by Titration

This method determines the percentage of reactive isocyanate groups in a sample.

Principle: The isocyanate reacts with an excess of di-n-butylamine to form a urea. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.[6]

Reagents:

-

Toluene, anhydrous

-

Di-n-butylamine solution (e.g., 0.9 mol/L in toluene)

-

Hydrochloric acid (e.g., 1 mol/L in isopropanol or aqueous)

-

Methanol or 2-Propanol

-

Indicator (e.g., bromophenol blue) or potentiometric electrode

Procedure:

-

Accurately weigh a sample of the isocyanate into a flask.

-

Add a known excess volume of the di-n-butylamine solution.

-

Allow the reaction to proceed for a specified time (e.g., 10-15 minutes) with stirring.

-

Add a solvent like methanol or 2-propanol to quench the reaction and dissolve the resulting urea.

-

Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution to an endpoint, which can be determined by a color change of an indicator or by potentiometry.

-

Perform a blank titration without the isocyanate sample.

Calculation: The %NCO is calculated using the following formula: %NCO = [((V_blank - V_sample) * N_HCl * 42.02) / (W_sample * 1000)] * 100 Where:

-

V_blank = Volume of HCl for the blank titration (mL)

-

V_sample = Volume of HCl for the sample titration (mL)

-

N_HCl = Normality of the HCl solution

-

42.02 = Molecular weight of the NCO group ( g/mol )

-

W_sample = Weight of the sample (g)

Caption: Workflow for NCO content determination.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[16]

Materials:

-

Target cell line (e.g., A549 human lung carcinoma cells)

-

Cell culture medium and supplements

-

96-well plates

-

Alkyl isocyanate test substance

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the alkyl isocyanate in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the test substance. Include vehicle controls.

-

Incubate the cells for a specified exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing formazan crystals to form.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. An IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated.

Caption: MTT assay workflow for cytotoxicity.

Skin Sensitization Potential: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers.

Principle: Chemical sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) into the DNA of the dividing cells.

Materials:

-

CBA/J mice

-

Alkyl isocyanate test substance and vehicle (e.g., acetone:olive oil, 4:1)

-

Positive control (e.g., hexyl cinnamic aldehyde)

-

³H-methyl thymidine

-

Scintillation counter

Procedure:

-

Divide mice into groups (at least 4 per group) for different concentrations of the test substance, a vehicle control, and a positive control.

-

On days 1, 2, and 3, apply the test substance or control to the dorsum of each ear of the mice.

-

On day 6, inject the mice intravenously with ³H-methyl thymidine.

-

Five hours after injection, sacrifice the mice and excise the draining auricular lymph nodes.

-

Prepare a single-cell suspension of the lymph node cells.

-

Precipitate the DNA and measure the incorporation of the radioisotope using a scintillation counter.

Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. An SI of ≥ 3 is considered a positive result for sensitization.

Caption: Local Lymph Node Assay (LLNA) workflow.

Conclusion

This compound and other long-chain alkyl isocyanates (octyl, decyl, dodecyl) share similar physicochemical properties, reactivity profiles, and toxicological hazards, primarily driven by the reactive isocyanate functional group. The length of the alkyl chain in this range appears to have a minor influence on the intrinsic reactivity of the isocyanate group but does affect physical properties like boiling point and molecular weight. The primary health concerns associated with these compounds are irritation and, most significantly, skin and respiratory sensitization, which is believed to be mediated by a Th2-dominant immune response initiated by skin contact. The experimental protocols provided herein offer standardized methods for assessing the key properties and hazards of these and similar compounds. Further research is warranted to obtain specific quantitative toxicity data for this compound and to elucidate the precise intracellular signaling pathways involved in isocyanate-induced sensitization.

References

- 1. melray.com [melray.com]

- 2. Octyl isocyanate | C9H17NO | CID 76616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decyl isocyanate | C11H21NO | CID 4420451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. media.novol.com [media.novol.com]

- 5. tandfonline.com [tandfonline.com]

- 6. fishersci.com [fishersci.com]

- 7. A murine model of toluene diisocyanate-induced asthma can be treated with matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Octyl isocyanate(3158-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. cdph.ca.gov [cdph.ca.gov]

- 12. fishersci.com [fishersci.com]

- 13. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. cdnmedia.mapei.com [cdnmedia.mapei.com]

A Technical Guide to High-Purity Nonyl Isocyanate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity nonyl isocyanate, a versatile reagent in organic synthesis and material science. This document outlines commercial suppliers, detailed product specifications, experimental protocols for its use, and visual representations of its chemical reactivity and experimental workflows. This compound, with its nine-carbon alkyl chain, offers a valuable building block for introducing lipophilic moieties, modifying surfaces, and synthesizing novel molecular entities.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries. While purity levels are often the primary reported metric, other specifications such as appearance, refractive index, and residual solvents are critical for ensuring reproducibility in sensitive applications. Below is a compilation of data from various suppliers.

Table 1: Comparison of Commercial High-Purity this compound Specifications

| Specification | Supplier A (Reputable Catalog) | Supplier B (Specialty Chemicals) | Supplier C (Bulk/Custom) |

| Purity (GC) | ≥97% | ≥98% | ≥99% (Custom Synthesis) |

| CAS Number | 4184-73-0 | 4184-73-0 | 4184-73-0 |

| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₉NO | C₁₀H₁₉NO |

| Molecular Weight | 169.26 g/mol | 169.26 g/mol | 169.26 g/mol |

| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid | Colorless liquid |

| Refractive Index (n20/D) | 1.434 (Predicted) | 1.434 (Predicted) | 1.434 (Predicted) |

| Boiling Point | 97-99 °C / 15 mmHg | 97-99 °C / 15 mmHg | 97-99 °C / 15 mmHg |

| Density | 0.86 g/mL at 25 °C (Predicted) | 0.86 g/mL at 25 °C (Predicted) | 0.86 g/mL at 25 °C (Predicted) |

Note: Some physical properties are predicted values as experimental data from suppliers is not always available. Researchers should always refer to the lot-specific certificate of analysis for the most accurate information.

Core Reactivity of this compound

The isocyanate functional group (-N=C=O) is a highly reactive electrophile, readily undergoing nucleophilic attack at the central carbon atom. This reactivity is the foundation of its utility in chemical synthesis. The long alkyl chain of this compound imparts hydrophobicity to the resulting products.

Caption: General reaction pathway of this compound with a nucleophile.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound in a research setting.

Synthesis of a Urea Derivative: N-Nonyl-N'-phenylurea

This protocol details the synthesis of a disubstituted urea through the reaction of this compound with aniline. This reaction is a cornerstone of isocyanate chemistry and is frequently used in the development of small molecule libraries.

Methodology:

-

Reagent Preparation: In a fume hood, add aniline (0.93 g, 10 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the aniline in 20 mL of anhydrous tetrahydrofuran (THF).

-

Reaction Setup: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0 °C.

-

Addition of this compound: Slowly add this compound (1.69 g, 10 mmol) dropwise to the stirred aniline solution over a period of 15 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation and Filtration: Add 50 mL of cold n-hexane to the concentrated solution to precipitate the product. Stir the resulting slurry for 30 minutes in an ice bath. Collect the solid product by vacuum filtration, washing the filter cake with cold n-hexane (2 x 20 mL).

-

Drying: Dry the collected white solid under vacuum to a constant weight to yield N-nonyl-N'-phenylurea.

Caption: Experimental workflow for the synthesis of N-nonyl-N'-phenylurea.

Surface Modification of Amine-Functionalized Silica Nanoparticles

This protocol describes the process of grafting this compound onto the surface of amine-functionalized silica nanoparticles to create a hydrophobic surface. This is relevant for applications in drug delivery, where surface properties control nanoparticle interactions with biological systems, and in materials science for creating hydrophobic coatings.

Methodology:

-

Nanoparticle Dispersion: Disperse 100 mg of amine-functionalized silica nanoparticles in 50 mL of anhydrous toluene in a three-neck round-bottom flask. Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.

-

Inert Atmosphere: Equip the flask with a condenser and a nitrogen inlet. Purge the system with dry nitrogen for 20 minutes with gentle stirring.

-

Addition of this compound: Add a solution of this compound (0.85 g, 5 mmol) in 10 mL of anhydrous toluene to the nanoparticle dispersion dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 24 hours.

-

Purification: After cooling to room temperature, centrifuge the reaction mixture at 8000 rpm for 15 minutes. Discard the supernatant.

-

Washing: Resuspend the nanoparticle pellet in 50 mL of toluene and centrifuge again. Repeat this washing step three times with toluene and then twice with ethanol to remove any unreacted this compound and byproducts.

-

Drying: Dry the final product, the nonyl-functionalized silica nanoparticles, in a vacuum oven at 60 °C overnight.

Caption: Experimental workflow for surface modification of nanoparticles.

Methodological & Application

Application Notes and Protocols: Surface Modification of Cellulose Nanocrystals with Nonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of cellulose nanocrystals (CNCs) with nonyl isocyanate. This modification is designed to transform the hydrophilic surface of CNCs to a hydrophobic one, thereby enhancing their dispersibility in non-polar solvents and polymer matrices. This is particularly relevant for applications in drug delivery, nanocomposites, and biomedical devices where compatibility with hydrophobic systems is crucial.

Introduction

Cellulose nanocrystals (CNCs) are bio-based nanomaterials with exceptional mechanical properties, high surface area, and low toxicity.[1] However, their inherent hydrophilicity, due to the abundance of surface hydroxyl groups, limits their application in hydrophobic environments. Surface modification with aliphatic isocyanates, such as this compound, is an effective strategy to overcome this limitation. The isocyanate group (-NCO) readily reacts with the hydroxyl groups (-OH) on the CNC surface, forming stable urethane linkages and grafting the hydrophobic nonyl chains onto the nanocrystals.[2][3] This process significantly increases the hydrophobicity of the CNCs, improving their dispersion in organic solvents and compatibility with non-polar polymers.[4]

Experimental Data

The following tables summarize typical quantitative data obtained from the characterization of unmodified and this compound-modified CNCs. The exact values may vary depending on the source of CNCs and specific reaction conditions.

Table 1: Physicochemical Properties of Unmodified and this compound-Modified CNCs

| Property | Unmodified CNCs | This compound-Modified CNCs |

| Appearance | White powder | Off-white to pale yellow powder |

| Water Contact Angle | 32° ± 2°[5] | > 90° (up to 135° reported for similar modifications)[6] |

| Dispersibility in Water | High | Low (forms aggregates) |

| Dispersibility in Toluene | Low (sediments) | High (stable dispersion) |

| Degree of Substitution (DS) | N/A | 0.1 - 0.4 (typical range) |

Table 2: Thermal Properties of Unmodified and this compound-Modified CNCs

| Property | Unmodified CNCs | This compound-Modified CNCs |

| Onset of Thermal Degradation (Tonset) | ~220 °C[4] | ~250 - 280 °C |

| Temperature at Maximum Decomposition Rate (Tmax) | ~315 °C | ~330 - 350 °C |

Experimental Protocols

Materials and Equipment

-

Cellulose nanocrystals (CNCs)

-

This compound

-

Anhydrous toluene

-

Anhydrous dimethylformamide (DMF)

-

Triethylamine (catalyst)

-

Acetone

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Heating mantle

-

Centrifuge and centrifuge tubes

-

Ultrasonicator

-

Freeze-dryer

-

Standard laboratory glassware and safety equipment

Protocol for Surface Modification of CNCs with this compound

This protocol is adapted from procedures for similar short-chain alkyl isocyanate modifications.[7]

-

Drying of CNCs: Dry the CNCs under vacuum at 60°C for 24 hours to remove any residual water.

-

Dispersion of CNCs: Disperse the dried CNCs in anhydrous toluene (or DMF) at a concentration of 1% (w/v) using an ultrasonicator for 30 minutes to achieve a uniform suspension.

-

Reaction Setup: Transfer the CNC suspension to a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Addition of Reagents: Under a nitrogen atmosphere, add triethylamine (as a catalyst, ~1-5 mol% relative to hydroxyl groups on CNCs) to the suspension and stir for 15 minutes.

-

Isocyanate Addition: Slowly add this compound to the reaction mixture. The molar ratio of isocyanate to the anhydroglucose units (AGU) of cellulose can be varied to control the degree of substitution (a starting point is a 3:1 molar ratio).

-

Reaction: Heat the reaction mixture to 80-110°C and allow it to react for 6-24 hours with continuous stirring.

-

Purification:

-

After the reaction, cool the mixture to room temperature.

-

Add excess acetone to precipitate the modified CNCs.

-

Centrifuge the mixture at 8000 rpm for 10 minutes and discard the supernatant.

-

Re-disperse the pellet in fresh acetone and repeat the centrifugation step. Perform this washing step three times to remove unreacted this compound and catalyst.

-

-

Drying: Dry the purified this compound-modified CNCs in a vacuum oven or using a freeze-dryer to obtain a fine powder.

Characterization Protocols

Objective: To confirm the successful grafting of this compound onto the CNC surface.

Protocol:

-

Record the FTIR spectra of unmodified CNCs, this compound, and the modified CNCs using an FTIR spectrometer in the range of 4000-400 cm-1.[2]

-

Expected Results:

-

Unmodified CNCs: A broad peak around 3340 cm-1 (O-H stretching) and a peak around 2900 cm-1 (C-H stretching).[2]

-

This compound: A strong characteristic peak around 2270 cm-1 (-N=C=O stretching).

-

Modified CNCs: The appearance of a new peak around 1720 cm-1 (C=O stretching of the urethane linkage) and an increase in the intensity of the C-H stretching peaks around 2900 cm-1 due to the nonyl chains. A significant reduction in the intensity of the O-H stretching peak and the disappearance of the -N=C=O peak should be observed.[3]

-

Objective: To evaluate the thermal stability of the modified CNCs.

Protocol:

-

Perform TGA on both unmodified and modified CNCs using a thermogravimetric analyzer.

-

Heat the samples from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Expected Results: The onset of thermal degradation for the modified CNCs is expected to be higher than that of the unmodified CNCs, indicating improved thermal stability.[8]

Objective: To assess the change in surface hydrophobicity.

Protocol:

-

Prepare thin films of unmodified and modified CNCs by pressing the powder into pellets or by casting a dispersion onto a glass slide and drying.

-

Use a goniometer to measure the static water contact angle. Place a droplet of deionized water on the surface of the film and measure the angle between the water droplet and the film surface.[9][10]

-

Expected Results: Unmodified CNCs will have a low contact angle, indicating a hydrophilic surface. The this compound-modified CNCs should exhibit a significantly higher contact angle (>90°), confirming the hydrophobic nature of the modified surface.[5]

Objective: To quantify the extent of surface modification.

Protocol (via Elemental Analysis):

-

Determine the nitrogen content (%) of the modified CNCs using an elemental analyzer.

-

Calculate the degree of substitution (DS) using the following formula: DS = (162.14 × %N) / (1401 - 157.25 × %N) where:

-

162.14 is the molecular weight of the anhydroglucose unit (AGU).

-

%N is the nitrogen percentage from elemental analysis.

-

1401 is the molecular weight of nitrogen multiplied by 100.

-

157.25 is the molecular weight of the this compound group.

-

Visualizations

Experimental Workflow

References

- 1. Surface modification of cellulose nanocrystal for advanced applications [uwspace.uwaterloo.ca]

- 2. Isolation and Characterization of Cellulose Nanocrystals from Oil Palm Mesocarp Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 8. ijitee.org [ijitee.org]

- 9. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the Addition of Acetylated Polysaccharides on the Properties of an Active Packaging Based on Polysuccinimide and Oregano Essential Oil [mdpi.com]

Application Notes and Protocols for Grafting Nonyl Isocyanate onto Polymer Backbones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical grafting of nonyl isocyanate onto various polymer backbones. This surface modification technique is pivotal for altering the physicochemical properties of polymers, rendering them suitable for a wide array of applications in drug development, including the formulation of novel drug delivery systems. The introduction of the nine-carbon alkyl chain of this compound can significantly increase the hydrophobicity of a polymer, enabling the creation of amphiphilic structures ideal for encapsulating poorly soluble drugs.

Introduction to this compound Grafting